molecular formula C23H29N3O2 B247604 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine

Katalognummer B247604
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: QWDDEWJWJJNIPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine, also known as BDMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDMP is a piperazine derivative that belongs to the class of phenylpiperazines. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Wirkmechanismus

The mechanism of action of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine involves its interaction with various receptors in the body. 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has been found to bind to the serotonin receptor 5-HT1A, dopamine receptor D2, and sigma receptor. The binding of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine to these receptors leads to the activation of various signaling pathways, which in turn leads to its therapeutic effects.
Biochemical and Physiological Effects
1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as serotonin and dopamine in the brain, leading to its antidepressant effects. 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has also been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is involved in cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits significant activity against various diseases, making it a promising candidate for further research. However, 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine also has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine also has limited bioavailability, which can limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the research on 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine. One potential avenue is to investigate its potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Another area of research could be to develop more efficient methods for the delivery of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine in vivo. Additionally, further studies could be conducted to elucidate the precise mechanism of action of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine and its interactions with various receptors in the body. Overall, the research on 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine holds great promise for the development of novel therapeutics for various diseases.

Synthesemethoden

The synthesis of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine with phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The synthetic method for 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has been optimized to ensure high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and depression. 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In Alzheimer's disease, 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has been found to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has also been studied for its antidepressant effects, where it has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain.

Eigenschaften

Molekularformel

C23H29N3O2

Molekulargewicht

379.5 g/mol

IUPAC-Name

1-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C23H29N3O2/c1-2-4-20(5-3-1)25-12-14-26(15-13-25)21-8-10-24(11-9-21)17-19-6-7-22-23(16-19)28-18-27-22/h1-7,16,21H,8-15,17-18H2

InChI-Schlüssel

QWDDEWJWJJNIPN-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5

Kanonische SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.